molecular formula C18H14BrN3OS B2733398 4-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361168-69-6

4-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2733398
CAS RN: 361168-69-6
M. Wt: 400.29
InChI Key: WTFVBKDDAJPEJN-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a derivative of pyrazoline . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . Another method involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a pyrazoline ring attached to a phenyl group and a benzamide group. The bromine atom is attached to the benzamide ring .

Scientific Research Applications

Biological Activities

This compound has been synthesized and studied for its biological activities . Pyrazolines and their derivatives, such as the one , have been found to have confirmed biological and pharmacological activities .

Antioxidant Activity

Pyrazolines and their derivatives have been found to have antioxidant activities . Cells produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways, and these compounds increase dramatically under cellular damage . Pyrazolines can help counteract this oxidative stress .

Antitumor Activity

These compounds have also been found to have antitumor activities . This makes them a potential area of study for cancer treatments .

Neurotoxic Potentials

The compound has been studied for its neurotoxic potentials . Specifically, it has been investigated for its effects on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters and swimming potential .

Antibacterial Activity

Pyrazolines and their derivatives have been found to have antibacterial activities . This makes them a potential area of study for new antibiotics .

Antifungal Activity

These compounds have also been found to have antifungal activities . This could make them useful in the treatment of fungal infections .

Antiparasitic Activity

Pyrazolines and their derivatives have been found to have antiparasitic activities . This could make them useful in the treatment of parasitic infections .

Anti-inflammatory Activity

These compounds have also been found to have anti-inflammatory activities . This could make them useful in the treatment of conditions involving inflammation .

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards. Given the biological and pharmacological activities of pyrazoline derivatives , this compound could have potential applications in the development of new drugs.

properties

IUPAC Name

4-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3OS/c19-13-8-6-12(7-9-13)18(23)20-17-15-10-24-11-16(15)21-22(17)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFVBKDDAJPEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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